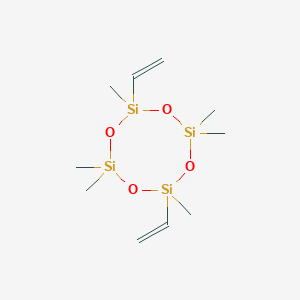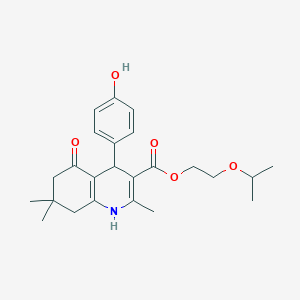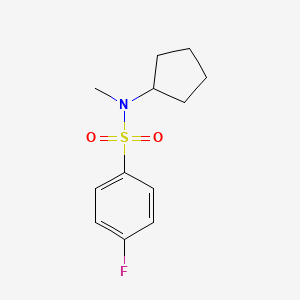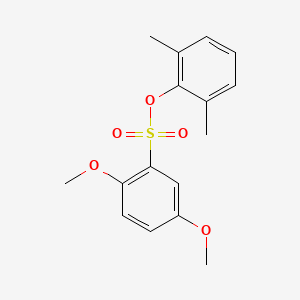
2,2,4,6,6,8-hexamethyl-4,8-divinyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,6,6,8-hexamethyl-4,8-divinyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane, commonly known as HMDSO, is a silicon-based organic compound that has gained significant attention in the scientific community due to its unique chemical properties. HMDSO is a colorless liquid that is highly volatile and has a low surface tension, making it an ideal material for coating and thin film deposition in various industrial and research applications.
作用机制
The mechanism of action of HMDSO is not fully understood, but it is believed to be related to its ability to form stable silicon-oxygen bonds. The volatile nature of HMDSO allows it to easily penetrate and react with various surfaces, resulting in the formation of a thin film or coating. The chemical structure of HMDSO also allows for the formation of cross-linked networks, which can enhance the stability and durability of the resulting coating or thin film.
Biochemical and Physiological Effects:
HMDSO is not known to have any significant biochemical or physiological effects, as it is primarily used in industrial and research applications. However, it is important to handle HMDSO with care due to its highly volatile nature and potential for flammability.
实验室实验的优点和局限性
One of the primary advantages of using HMDSO in lab experiments is its ability to form stable and durable coatings and thin films. This makes it an ideal material for various applications, such as microelectronics and optics. HMDSO is also highly versatile and can be easily modified to suit various experimental needs.
However, there are also some limitations to using HMDSO in lab experiments. One of the main limitations is its high volatility, which can make it difficult to handle and control. HMDSO also has a low surface tension, which can make it difficult to form uniform coatings or thin films on certain surfaces.
未来方向
There are several future directions for the use of HMDSO in scientific research. One potential application is in the development of advanced coatings and thin films for biomedical and environmental applications. HMDSO can also be used in the development of advanced sensors and electronic devices, as well as in the field of nanotechnology.
In conclusion, HMDSO is a unique silicon-based organic compound that has gained significant attention in the scientific community due to its versatile chemical properties. Its ability to form stable coatings and thin films makes it an ideal material for various industrial and research applications. As research in this field continues to advance, the potential applications of HMDSO are likely to expand even further.
合成方法
The synthesis of HMDSO is typically achieved through the reaction of hexamethyldisiloxane with divinyltetramethyldisiloxane in the presence of a platinum catalyst. The reaction takes place under high pressure and temperature, resulting in the formation of HMDSO as the primary product. The purity of the product can be improved through various purification techniques, such as distillation or chromatography.
科学研究应用
HMDSO has been extensively used in various scientific research applications due to its unique chemical properties. It is commonly used as a precursor for the deposition of silicon-based thin films and coatings in microelectronics, optics, and solar cell applications. HMDSO can also be used for the functionalization of surfaces, such as the modification of glass or polymer surfaces to enhance their properties.
属性
IUPAC Name |
2,6-bis(ethenyl)-2,4,4,6,8,8-hexamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O4Si4/c1-9-17(7)11-15(3,4)13-18(8,10-2)14-16(5,6)12-17/h9-10H,1-2H2,3-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQUGRADIZVVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C)(C)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O4Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5127246.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol](/img/structure/B5127258.png)
![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5127263.png)

![2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5127275.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5127291.png)

![5-chloro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5127312.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B5127327.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5127349.png)